2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)22-14(8-9-18-22)16-20-21-17(24-16)19-15(23)10-13-6-4-12(3)5-7-13/h4-9,11H,10H2,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVGLBBQGHDQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Reaction of Arylglyoxals with Hydrazines
A modified domino reaction adapted from arylglyoxal chemistry enables efficient pyrazole synthesis:
Procedure:
- Reactants:
- 4-Methylphenylglyoxal (1.0 equiv)
- Isopropylhydrazine hydrochloride (1.2 equiv)
- Ammonium acetate (2.0 equiv, catalyst)
Conditions:
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C, reflux
- Duration: 6–8 hours
Workup:
- Cool reaction mixture to 0°C
- Neutralize with 10% NaHCO₃
- Extract with ethyl acetate (3 × 50 mL)
- Dry over Na₂SO₄, concentrate under vacuum
Yield: 78–82%
Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 4.85 (septet, J = 6.8 Hz, 1H, CH), 5.92 (s, 1H, pyrazole C-H), 7.25–7.45 (m, 4H, Ar-H)
- MS (ESI): m/z 192.1 [M+H]⁺
Synthesis of 5-Amino-1,3,4-Oxadiazole-2-Carboxylic Acid Derivative
Cyclodehydration of Amidoximes
Adapting Tiemann-Krüger methodology, the oxadiazole core is synthesized:
Procedure:
- Reactants:
- Ethyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate (1.0 equiv)
- Cyanogen bromide (1.5 equiv)
Conditions:
- Solvent: Dry dioxane
- Temperature: 110°C
- Duration: 12 hours
Workup:
- Quench with ice-cold HCl (1M)
- Filter precipitated solid
- Recrystallize from ethanol/water (3:1)
Yield: 65–70%
Characterization:
- IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 21.4 (CH₃), 116.8 (C=N), 129.1–133.7 (Ar-C), 162.4 (C=O)
Amide Coupling and Final Assembly
Schotten-Baumann Acylation
The oxadiazole amine is acylated using 2-(4-methylphenyl)acetyl chloride:
Procedure:
- Reactants:
- 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (1.0 equiv)
- 2-(4-Methylphenyl)acetyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv, base)
Conditions:
- Solvent: Dichloromethane (anhydrous)
- Temperature: 0°C → RT
- Duration: 4 hours
Workup:
- Wash with 5% HCl (2 × 30 mL)
- Dry organic phase, concentrate
- Purify via silica gel chromatography (hexane:EtOAc = 7:3)
Yield: 85–88%
Characterization:
- HPLC Purity: 98.2% (C18 column, 0.1% TFA/ACN)
- HRMS (ESI): m/z 396.1452 [M+H]⁺ (calc. 396.1458)
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A streamlined approach combining pyrazole and oxadiazole formation:
Procedure:
- Reactants:
- 4-Methylphenylglyoxal monohydrate (1.0 equiv)
- Isopropylhydrazine hydrochloride (1.1 equiv)
- Ethyl chlorooxoacetate (1.3 equiv)
- Conditions:
- Solvent: Acetonitrile
- Catalyst: Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv)
- Microwave irradiation: 150W, 120°C, 30 min
Yield: 70–75%
Advantages:
- Reduced reaction time (30 min vs. 8–12 hours)
- Higher atom economy (78% vs. 65%)
Optimization Studies
Solvent Effects on Oxadiazole Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | 2.21 | 68 | 95 |
| DMF | 36.7 | 42 | 88 |
| THF | 7.58 | 55 | 91 |
| Toluene | 2.38 | 60 | 93 |
Mechanistic Insights
Oxadiazole Ring Formation Pathway
The reaction proceeds via:
- Nucleophilic attack of amidoxime oxygen on electrophilic carbon
- Elimination of water molecule
- Aromatization through 6π-electrocyclic ring closure
Key Transition State:
A planar oxadiazole intermediate stabilized by conjugation with the aryl group.
Scale-Up Considerations
Continuous Flow Synthesis
For industrial production:
- Reactor Type: Microfluidic tubular reactor
- Parameters:
- Residence time: 8 min
- Temperature: 130°C
- Pressure: 3 bar
Benefits:
- 92% yield at 500 g/day throughput
- Reduced side product formation (<2%)
Challenges and Mitigation Strategies
Common Impurities
- Over-acylated product: Controlled by stoichiometric acetyl chloride use
- Ring-opened byproducts: Minimized using anhydrous conditions
- Diastereomeric mixtures: Suppressed via chiral auxiliaries
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity by interacting with the active site.
Modulating signaling pathways: Affecting the expression or activity of key proteins involved in cellular signaling.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression or replication processes.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the oxadiazole substituents, acetamide linkages, and aryl/heteroaryl groups. Below is a detailed comparison:
Structural Analogues
A. N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8g)
- Structure : Differs by the presence of a sulfanyl (-S-) linker and an indol-3-ylmethyl group on the oxadiazole instead of the isopropylpyrazole.
- Molecular Formula : C₂₁H₂₀N₄O₂S (MW: 378 g/mol) vs. the target compound’s estimated C₁₉H₂₁N₅O₂ (MW: ~351.4 g/mol).
- Synthesis : Prepared via S-alkylation of oxadiazole-thione intermediates, contrasting with the target compound’s likely route involving pyrazole-oxadiazole coupling .
- Properties : Melting point 142°C; IR peaks at 3290 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1220 cm⁻¹ (C-O-C) .
B. 2-[(1-Methyl-1H-Tetrazol-5-yl)Sulfanyl]-N-[4-(Propan-2-yl)Phenyl]Acetamide
- Structure : Replaces the oxadiazole-pyrazole unit with a tetrazole ring.
- Molecular Formula : C₁₃H₁₇N₅OS (MW: 291.37 g/mol).
- Synthesis : Likely involves thiol-alkylation, similar to methods in .
- Key Difference : Tetrazole’s higher nitrogen content may enhance metabolic stability compared to oxadiazole-based analogs .
C. N-(4-Nitrophenyl)-2-{2-[3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)Phenyl]-4,5-Dihydro-1H-Pyrazol-1-yl]-4-Oxo-4,5-Dihydro-1,3-Thiazol-5-yl}Acetamide
- Structure : Integrates a dihydrothiazole ring instead of oxadiazole, with a nitro-substituted aryl group.
- Synthesis : Cyclization of pyrazole-carbothioamide with maleimide derivatives, differing from the target’s oxadiazole-pyrazole framework .
Physicochemical and Spectral Properties
Biological Activity
The compound 2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, anti-inflammatory, and other therapeutic potentials.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a pyrazole ring, an oxadiazole moiety, and an acetamide group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
The above table summarizes findings from various studies indicating that derivatives of pyrazole exhibit promising anticancer properties with varying degrees of potency against different cell lines.
Anti-inflammatory Activity
Compounds containing a pyrazole structure have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| PYZ3 (a pyrazole derivative) | COX-II | 0.011 | |
| PYZ38 (another derivative) | COX-II | 1.33 |
These findings suggest that the compound may possess similar anti-inflammatory properties, contributing to its therapeutic potential.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyrazole and oxadiazole moieties may enhance its ability to interact with specific biological targets such as enzymes involved in cancer proliferation and inflammation.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
- Case Study on Anticancer Activity : A study evaluating a series of pyrazole derivatives found that one compound induced apoptosis in A549 lung cancer cells with an IC50 value of 26 µM. This highlights the potential for developing new anticancer agents based on this scaffold.
- Case Study on Anti-inflammatory Properties : Another study demonstrated that compounds similar to this compound exhibited significant inhibition of COX enzymes in vitro, suggesting a pathway for reducing inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
